TMS-CT is classified under organosilicon compounds due to the presence of trimethylsilyl groups. These groups enhance the compound's volatility and solubility, facilitating its application in gas chromatography and mass spectrometry analyses. The compound's data is available through reputable chemical databases such as PubChem, which provides extensive information about its molecular structure and properties.
The synthesis of TMS-CT has been explored in various studies, highlighting several methodologies. One prominent approach focuses on using trimethylsilyl derivatives, which are synthesized through reactions involving silylation agents. These agents often react with hydroxyl or carboxyl groups in organic molecules to introduce trimethylsilyl groups, enhancing their volatility and stability during analytical procedures.
In a practical synthesis route, trimethylsilyl derivatives are generated using reagents such as chlorotrimethylsilane or hexamethyldisilazane. The reaction typically occurs under controlled conditions to ensure high yields and purity of the final product. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and characterize the synthesized compounds.
TMS-CT participates in several chemical reactions that leverage its trimethylsilyl groups. These groups significantly increase the compound's volatility, making it more amenable to analysis by techniques such as gas chromatography or mass spectrometry.
For instance, TMS-CT can undergo hydrolysis when exposed to moisture, leading to the release of trimethylsilanol and other byproducts. This reaction can be controlled to prevent degradation during analytical procedures. Additionally, TMS-CT can participate in nucleophilic substitution reactions where the trimethylsilyl group acts as a leaving group.
The mechanism of action for TMS-CT primarily revolves around its role as a silylating agent in chemical reactions. When introduced into a reaction mixture, TMS-CT enhances the volatility and stability of analytes by forming stable trimethylsilyl derivatives. This process improves the detection limits in analytical methods such as mass spectrometry.
The silylation process involves the nucleophilic attack of an alcohol or amine on the silicon atom of TMS-CT, resulting in the formation of a new covalent bond while releasing trimethylsilanol as a byproduct. This transformation is crucial for enhancing the analytical performance of various organic compounds.
TMS-CT exhibits several notable physical and chemical properties that are relevant for its applications:
These properties make TMS-CT suitable for use in analytical chemistry and materials science.
TMS-CT finds applications across various scientific fields:
TMS originated from foundational electromagnetic principles discovered by Michael Faraday in 1831. The critical breakthrough came in 1985 when Anthony Barker’s team at the University of Sheffield developed the first practical TMS device, demonstrating magnetic induction of motor-evoked potentials (MEPs) in the human cortex [3] [8] [10]. Early TMS applications focused primarily on diagnostic neurophysiology, particularly for assessing corticospinal tract integrity via MEPs [1] [8].
The 1990s witnessed significant protocol innovations:
Regulatory milestones include FDA approval for:
Table 1: Key Technological Advancements in TMS
Year | Development | Clinical Impact |
---|---|---|
1985 | First TMS device (Barker et al.) | Enabled noninvasive cortical stimulation |
1996 | Standardized safety guidelines | Established protocols for rTMS application |
2008 | FDA clearance for depression | Validated therapeutic utility |
2018 | Deep TMS (dTMS) H-coil for OCD | Expanded depth of stimulation (∼6 cm) |
CT imaging reconstructs cross-sectional anatomical data using X-ray attenuation profiles. During rotation of the X-ray tube around the patient, detectors measure tissue-specific attenuation coefficients, which are computationally processed into grayscale images ("slices") [2] [9]. Key principles include:
CT excels in acute neuroimaging due to:
Table 2: Dual-Energy CT Applications in Neuroimaging
Application | Mechanism | Clinical Utility |
---|---|---|
Hemorrhage-contrast separation | Material decomposition algorithms | Reduces misinterpretation of contrast extravasation |
Bone subtraction | Three-material differentiation (bone/iodine/soft tissue) | Facilitates CT angiography interpretation |
Iodine mapping | Spectral analysis of iodine distribution | Quantifies BBB disruption in traumatic brain injury |
TMS-CT integration operates through three synergistic mechanisms:
Anatomically Guided Neuronavigation
CT-derived 3D skull models co-register with TMS coils using fiducial markers or surface matching. This corrects for individual neuroanatomical variations (e.g., cortical sulcal patterns) that cause ∼15–20 mm targeting errors in standard "rule-based" TMS placement [6] [8]. CT’s bone-density maps further optimize coil angulation by modeling magnetic field attenuation through the skull [8].
Electric Field Modeling
CT data inform finite-element method (FEM) simulations that predict current induction patterns. Variables include:
Artifact Mitigation
CT identifies metallic implants (e.g., aneurysm clips) that distort TMS fields, preventing inadvertent stimulation. Dual-energy CT reduces metallic artifacts by 60–80% via multi-spectral processing, improving field modeling accuracy near implants [4] [8].
Functional Validation
Perfusion CT tracks TMS-induced hemodynamic changes:
A 2025 consensus highlights TMS-CT’s role in ischemic stroke: CT perfusion identifies penumbral zones, while neuronavigated TMS augments neuroplasticity in peri-infarct regions [2] [4].
Compound/Term Glossary
Term | Full Name/Description |
---|---|
TMS | Transcranial Magnetic Stimulation |
CT | Computed Tomography |
DECT | Dual-Energy Computed Tomography |
rTMS | Repetitive Transcranial Magnetic Stimulation |
TBS | Theta-Burst Stimulation |
dTMS | Deep Transcranial Magnetic Stimulation |
FEM | Finite-Element Method |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: